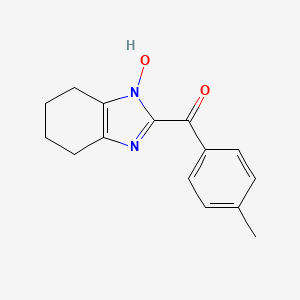
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone, commonly known as HBM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
HBM has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. HBM has been shown to have significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
Mecanismo De Acción
The mechanism of action of HBM is not fully understood, but it is believed to work by inhibiting the production of cytokines and other inflammatory mediators. This, in turn, reduces inflammation and oxidative stress in the body, leading to improved health outcomes.
Biochemical and Physiological Effects:
HBM has been shown to have a range of biochemical and physiological effects, including reducing inflammation, promoting antioxidant activity, and improving cognitive function. It has also been shown to have potential applications in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HBM in lab experiments is its potential to produce significant results in a relatively short period of time. However, there are also some limitations to using HBM, including the need for specialized equipment and expertise in organic chemistry.
Direcciones Futuras
There are numerous future directions for research on HBM, including exploring its potential applications in the treatment of various diseases, developing new synthesis methods to improve efficiency and reduce costs, and further investigating its mechanism of action. Additionally, HBM may have potential applications in the development of new materials and technologies, such as sensors and electronic devices.
Conclusion:
In conclusion, HBM is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases, and ongoing research is exploring its potential applications in the development of new drugs and technologies. While there are some limitations to using HBM in lab experiments, its potential benefits make it a promising area of research for the future.
Métodos De Síntesis
HBM can be synthesized using a variety of methods, including the reaction of 4-methylacetophenone with o-phenylenediamine in the presence of a base, such as sodium hydroxide. The resulting product is then subjected to further reactions to obtain HBM in its final form. The synthesis of HBM is a complex process that requires careful attention to detail and expertise in organic chemistry.
Propiedades
IUPAC Name |
(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-8-11(9-7-10)14(18)15-16-12-4-2-3-5-13(12)17(15)19/h6-9,19H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIGDHJBEBANNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC3=C(N2O)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

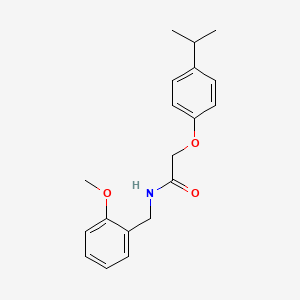
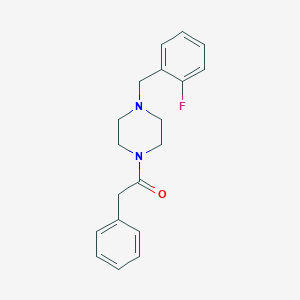
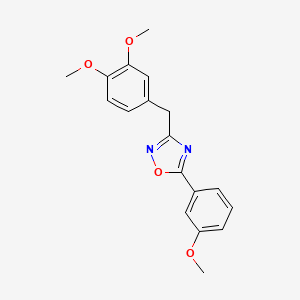
![4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)
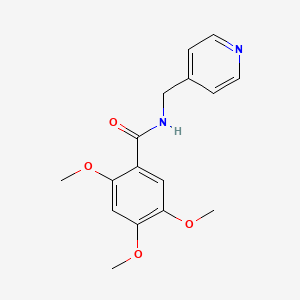
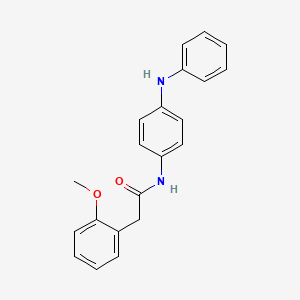

![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)
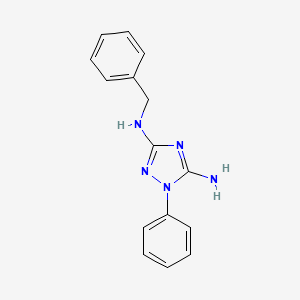
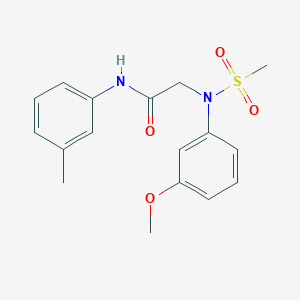
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole](/img/structure/B5802559.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)